molecular formula C9H10F2O B13708935 4-(Difluoromethyl)phenetole

4-(Difluoromethyl)phenetole

Katalognummer: B13708935
Molekulargewicht: 172.17 g/mol
InChI-Schlüssel: SAGTYKAEHSUMHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)phenetole is an organic compound characterized by the presence of a difluoromethyl group attached to a phenetole structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Difluoromethyl)phenetole can be synthesized through various methods, including nucleophilic aromatic substitution and difluoromethylation reactions. One common approach involves the reaction of phenetole with difluoromethylating agents under specific conditions to introduce the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale difluoromethylation processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Difluoromethyl)phenetole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the presence of catalysts .

Major Products Formed

Major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, and substituted phenetole derivatives .

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)phenetole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)phenetole involves its interaction with molecular targets through the difluoromethyl group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated aromatic compounds, such as 4-(trifluoromethyl)phenetole and 4-(fluoromethyl)phenetole .

Uniqueness

4-(Difluoromethyl)phenetole is unique due to its specific difluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific interactions and stability .

Eigenschaften

Molekularformel

C9H10F2O

Molekulargewicht

172.17 g/mol

IUPAC-Name

1-(difluoromethyl)-4-ethoxybenzene

InChI

InChI=1S/C9H10F2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6,9H,2H2,1H3

InChI-Schlüssel

SAGTYKAEHSUMHU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.